cis-1-Cbz-2-phenylpiperidin-4-ol
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Overview
Description
cis-1-Cbz-2-phenylpiperidin-4-ol: is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The compound this compound is characterized by the presence of a phenyl group and a carbobenzyloxy (Cbz) protecting group attached to the piperidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Cbz-2-phenylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via nucleophilic substitution reactions using phenyl halides or through palladium-catalyzed cross-coupling reactions.
Protection with Carbobenzyloxy Group: The carbobenzyloxy group is introduced to protect the nitrogen atom during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-Cbz-2-phenylpiperidin-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
cis-1-Cbz-2-phenylpiperidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-1-Cbz-2-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
trans-1-Cbz-2-phenylpiperidin-4-ol: A stereoisomer with different spatial arrangement of substituents.
1-Benzyl-2-phenylpiperidin-4-ol: Lacks the Cbz protecting group.
2-Phenylpiperidine: A simpler structure without the Cbz group and hydroxyl group.
Uniqueness: cis-1-Cbz-2-phenylpiperidin-4-ol is unique due to its specific stereochemistry and the presence of both phenyl and Cbz groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzyl (2S,4R)-4-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,17-18,21H,11-14H2/t17-,18+/m1/s1 |
InChI Key |
OIHXBDZIYJLAAD-MSOLQXFVSA-N |
Isomeric SMILES |
C1CN([C@@H](C[C@@H]1O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C(CC1O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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